5-Bromo-2-thiomorpholin-4-ylbenzonitrile

描述

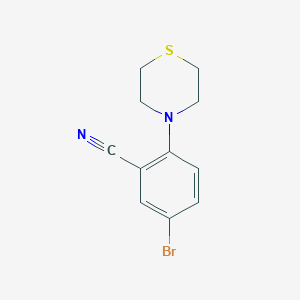

5-Bromo-2-thiomorpholin-4-ylbenzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a thiomorpholine ring at the 2-position and a bromine atom at the 5-position. The thiomorpholine group introduces sulfur into the heterocyclic ring, enhancing lipophilicity and influencing electronic properties compared to oxygen-containing analogues. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in targeting sulfur-dependent biological pathways.

属性

IUPAC Name |

5-bromo-2-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGKLLZMUKDIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

5-Bromo-2-(4-morpholinyl)benzonitrile

- Molecular Formula : C₁₁H₁₁BrN₂O

- Molecular Weight : 267.13 g/mol

- Key Differences : Replaces thiomorpholine with morpholine (oxygen instead of sulfur).

- Impact : The oxygen atom reduces lipophilicity and alters hydrogen-bonding capacity. Morpholine derivatives are often more polar, affecting solubility and metabolic stability.

- Applications : Used in drug discovery for kinase inhibitors and receptor modulators due to its balanced polarity .

4-(5-Bromopyridin-2-yl)thiomorpholine

- Molecular Formula : C₉H₁₀BrN₂S (inferred from CAS 223556-42-1)

- Molecular Weight : 257.16 g/mol

- Key Differences : Pyridine ring replaces benzonitrile, changing the electronic profile.

- Impact : The pyridine’s nitrogen enhances basicity, while the benzonitrile’s nitrile group offers distinct dipole interactions. This compound may exhibit stronger π-π stacking in biological systems.

- Applications: Potential use in antiviral or anticancer agents due to pyridine’s role in metal coordination .

5-Bromo-2-hydroxybenzonitrile

- Molecular Formula: C₇H₄BrNO

- Molecular Weight : 198.02 g/mol

- Key Differences : Hydroxyl group replaces thiomorpholine.

- Impact : The hydroxyl group enables strong hydrogen bonding, improving crystallinity but reducing membrane permeability.

- Applications : Widely used in synthesizing antiretroviral drugs and osteoporosis therapies due to its hydrogen-bonding-driven stability .

5-Bromo-2-cyanopyridine

- Molecular Formula : C₆H₃BrN₂

- Molecular Weight : 183.01 g/mol

- Key Differences : Pyridine core with nitrile and bromine substituents.

- Impact : The absence of a heterocyclic ring (e.g., thiomorpholine) simplifies the structure but limits steric bulk.

- Applications : Intermediate in agrochemicals and small-molecule inhibitors .

2-Amino-4-chloro-5-methoxybenzonitrile

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 198.61 g/mol

- Key Differences: Amino, chloro, and methoxy substituents replace thiomorpholine and bromine.

- Impact: Electron-donating groups (amino, methoxy) increase aromatic reactivity, while chloro adds steric hindrance.

- Applications : Precursor for antitumor agents and enzyme inhibitors .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 5-Bromo-2-thiomorpholin-4-ylbenzonitrile | C₁₁H₁₁BrN₂S | 283.19 | Bromine, thiomorpholine | Pharmaceutical intermediates |

| 5-Bromo-2-(4-morpholinyl)benzonitrile | C₁₁H₁₁BrN₂O | 267.13 | Bromine, morpholine | Kinase inhibitors |

| 4-(5-Bromopyridin-2-yl)thiomorpholine | C₉H₁₀BrN₂S | 257.16 | Bromine, pyridine, thiomorpholine | Antiviral agents |

| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | Bromine, hydroxyl | Antiretroviral therapies |

| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | Bromine, nitrile | Agrochemicals |

| 2-Amino-4-chloro-5-methoxybenzonitrile | C₈H₇ClN₂O | 198.61 | Amino, chloro, methoxy | Antitumor agents |

Research Findings and Trends

- Thiomorpholine vs. Morpholine : Thiomorpholine derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to morpholine analogues (logP ~1.8–2.2), enhancing blood-brain barrier penetration but increasing metabolic oxidation risks .

- Bromine Positioning : Bromine at the 5-position (meta to nitrile) optimizes steric and electronic effects for target binding in kinase inhibitors .

- Nitrile Utility : The nitrile group in benzonitrile derivatives facilitates click chemistry and serves as a hydrogen-bond acceptor, critical in fragment-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。